molecular formula C16H35O5PSi B14403153 Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate CAS No. 88219-26-5

Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate

Cat. No.: B14403153
CAS No.: 88219-26-5
M. Wt: 366.50 g/mol
InChI Key: UTPZHTAJWDXSBL-UHFFFAOYSA-N
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Description

Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate is a complex organophosphorus compound characterized by its unique molecular structure. It contains 58 atoms, including 35 hydrogen atoms, 16 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate typically involves the reaction of dialkyl phosphonate with bromotrimethylsilane. This reaction produces a bis-silylated phosphonate under mild conditions, usually at 20°C . The McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis, is often employed for the dealkylation of dialkyl phosphonates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for dealkylation, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve mild temperatures and controlled environments to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it a potent reagent in various chemical reactions. Its trimethylsilyl group enhances its stability and reactivity under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus compounds such as:

  • Dimethyl 2-oxoheptylphosphonate
  • Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]decyl}phosphonate
  • Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]dodecyl}phosphonate

Uniqueness

Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of a phosphonate group with a trimethylsilyl group makes it particularly versatile in various chemical reactions and applications .

Properties

CAS No.

88219-26-5

Molecular Formula

C16H35O5PSi

Molecular Weight

366.50 g/mol

IUPAC Name

1-dimethoxyphosphoryl-10-trimethylsilyloxyundecan-2-one

InChI

InChI=1S/C16H35O5PSi/c1-15(21-23(4,5)6)12-10-8-7-9-11-13-16(17)14-22(18,19-2)20-3/h15H,7-14H2,1-6H3

InChI Key

UTPZHTAJWDXSBL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCC(=O)CP(=O)(OC)OC)O[Si](C)(C)C

Origin of Product

United States

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